1H-Indole-3-ethanol,4-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

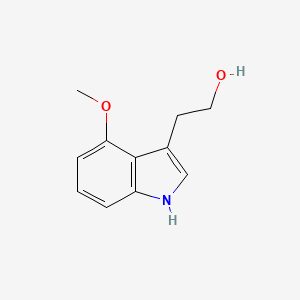

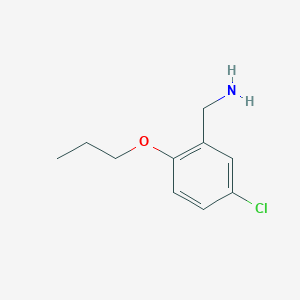

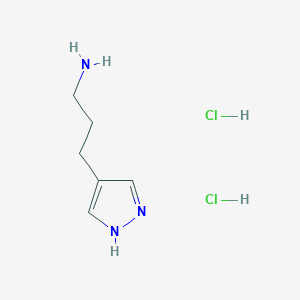

1H-Indole-3-ethanol,4-methoxy- is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 1-Methoxy-1H-indol-3-ethanol, an indole derivative, was isolated from the fermentation broth of the plant endophytic fungus Pestalotiopsis podocarpi. The compound was characterized using extensive spectroscopic analysis, including 1D- and 2D-NMR and MS experiments, and was found to have an interesting carbamic acid structure (Luo et al., 2013).

Synthesis of Bioactive Indole Derivatives

- Research has been dedicated to the synthesis of biologically promising structurally diverse indole derivatives, which are common in naturally occurring biologically active compounds. A study demonstrated the synthesis of various bioactive indole derivatives under mild and environmentally benign conditions, emphasizing the eco-friendly nature of the protocol used (Kaur et al., 2020).

Nucleophilic Substitution Reactions

- 1-Methoxyindole-3-carbaldehyde, similar in structure to the 1H-Indole-3-ethanol, 4-methoxy-, was demonstrated to be a versatile electrophile reacting regioselectively with various types of nucleophiles. This reactivity allows for the production of 2-substituted indole-3-carbaldehydes, highlighting the chemical versatility of indole derivatives (Yamada et al., 2012).

Catalyzed Coupling Reactions

- A study on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids provided insights into mild and efficient diverse product formation. The study included kinetic isotope effects to reveal a mechanism of C-H activation and electrophilic addition, showcasing the complex chemical interactions of indole derivatives (Zheng, Zhang, & Cui, 2014).

Synthesis of Cannabinoids

- Compounds structurally related to 1H-Indole-3-ethanol, 4-methoxy-, such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, were characterized and studied using spectroscopic methods and single-crystal X-ray diffraction. The study highlights the structural and computational investigation of these cannabinoids (Nycz et al., 2010).

Propiedades

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-11(10)8(5-6-13)7-12-9/h2-4,7,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJFYGIWOKTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanol,4-methoxy- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)